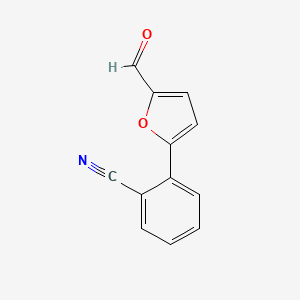

2-(5-Formyl-2-furyl)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(5-Formyl-2-furyl)benzonitrile is an organic compound with the molecular formula C12H7NO2 It is characterized by the presence of a formyl group attached to a furan ring, which is further connected to a benzonitrile moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Formyl-2-furyl)benzonitrile can be achieved through several methods. One efficient approach involves the Gomberg-Bachmann-Hey reaction, which is a classic method for forming biaryl compounds. This reaction typically involves the coupling of aryl diazonium salts with aromatic compounds under basic conditions .

Another method includes the Stille coupling reaction, which involves the use of organotin reagents. This method is advantageous due to its high yield and selectivity . Additionally, the Suzuki-Miyaura reaction, which employs palladium-catalyzed cross-coupling of boronic acids with aryl halides, is also used for the synthesis of this compound .

Industrial Production Methods: For large-scale production, the Gomberg-Bachmann-Hey reaction is preferred due to its simplicity and cost-effectiveness. This method allows for the synthesis of the compound on a multigram scale without the need for expensive or toxic reagents .

Analyse Des Réactions Chimiques

Types of Reactions: 2-(5-Formyl-2-furyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Concentrated nitric acid for nitration; halogens in the presence of a Lewis acid for halogenation.

Major Products:

Oxidation: 2-(5-Carboxy-2-furyl)benzonitrile.

Reduction: 2-(5-Formyl-2-furyl)benzylamine.

Substitution: 2-(5-Formyl-2-furyl)-4-nitrobenzonitrile (nitration product).

Applications De Recherche Scientifique

2-(5-Formyl-2-furyl)benzonitrile has diverse applications in scientific research:

Mécanisme D'action

The mechanism of action of 2-(5-Formyl-2-furyl)benzonitrile involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the nitrile group can interact with metal ions, affecting various biochemical pathways .

Comparaison Avec Des Composés Similaires

2-(5-Formyl-2-thienyl)benzonitrile: Similar structure but with a thiophene ring instead of a furan ring.

2-(5-Formyl-2-furyl)benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.

Uniqueness: 2-(5-Formyl-2-furyl)benzonitrile is unique due to the combination of a formyl group and a nitrile group attached to a furan ring.

Activité Biologique

2-(5-Formyl-2-furyl)benzonitrile, with the chemical formula C12H7NO2, is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including anticancer properties, antibacterial effects, and mechanisms of action, supported by data tables and case studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound inhibits cell proliferation in various cancer cell lines, including breast and lung cancer cells.

Key Findings:

- Caspase Activation : The compound significantly upregulates caspase-3 and caspase-9 activities, indicating the induction of apoptosis in cancer cells.

- IC50 Values : For breast cancer cell lines, the IC50 value was found to be approximately 25 µM, demonstrating potent anticancer activity.

Antibacterial Activity

In addition to its anticancer properties, this compound exhibits broad-spectrum antibacterial activity . It has shown effectiveness against various bacterial pathogens, particularly enteric pathogens.

- The compound induces bacterial cell envelope stress , leading to alterations in the proton motive force (PMF), which results in intracellular ATP dissipation and promotes bacterial cell death.

Summary of Biological Activities

| Activity Type | Key Findings |

|---|---|

| Anticancer | Induces apoptosis via caspase activation; IC50 ~25 µM for breast cancer cells. |

| Antibacterial | Broad-spectrum activity; induces cell envelope stress leading to bacterial death. |

Case Study 1: Anticancer Efficacy

In a controlled laboratory study, this compound was administered to various cancer cell lines. The results indicated a significant reduction in cell viability, particularly in breast cancer models. The mechanism involved the activation of apoptotic pathways mediated by caspases.

Case Study 2: Antibacterial Efficacy

A study focusing on enteric pathogens revealed that treatment with this compound resulted in a reduction of bacterial counts greater than 3 Log CFU in time-kill assays. The compound's ability to disrupt PMF was confirmed through mechanistic investigations.

Propriétés

IUPAC Name |

2-(5-formylfuran-2-yl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NO2/c13-7-9-3-1-2-4-11(9)12-6-5-10(8-14)15-12/h1-6,8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXHWLBNYUIICMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C2=CC=C(O2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10391138 |

Source

|

| Record name | 2-(5-formyl-2-furyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299442-23-2 |

Source

|

| Record name | 2-(5-formyl-2-furyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.